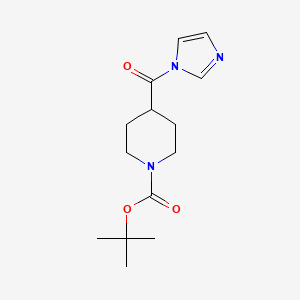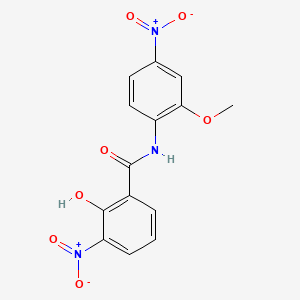
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted benzamide followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for hydroxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidases (MAO), enzymes that play a role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
類似化合物との比較
Similar Compounds
- N-(2,4-Dinitrophenyl)benzamide
- N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and reactivity in chemical reactions .
特性
CAS番号 |
33581-06-5 |
|---|---|
分子式 |
C14H11N3O7 |
分子量 |
333.25 g/mol |
IUPAC名 |
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-12-7-8(16(20)21)5-6-10(12)15-14(19)9-3-2-4-11(13(9)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChIキー |
CXQLBKWGOVHVJE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


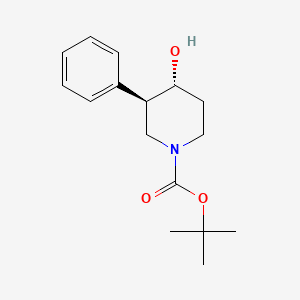





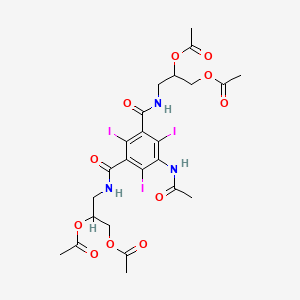
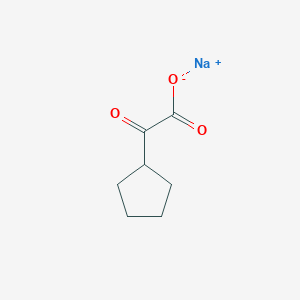



![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)

